molecular formula C6H5ClN4S B14885466 3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole

3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole

Cat. No.: B14885466
M. Wt: 200.65 g/mol
InChI Key: NZSIGIVYRPWMGY-UHFFFAOYSA-N
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Description

3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound, followed by chlorination. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to verify the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiadiazole derivatives, such as:

Uniqueness

What sets 3-chloro-4-(1-methyl-1H-pyrazol-4-yl)-1,2,5-thiadiazole apart is its unique combination of the pyrazole and thiadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H5ClN4S

Molecular Weight

200.65 g/mol

IUPAC Name

3-chloro-4-(1-methylpyrazol-4-yl)-1,2,5-thiadiazole

InChI

InChI=1S/C6H5ClN4S/c1-11-3-4(2-8-11)5-6(7)10-12-9-5/h2-3H,1H3

InChI Key

NZSIGIVYRPWMGY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NSN=C2Cl

Origin of Product

United States

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